molecular formula C20H29Cl2N3O2 B2435738 1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473265-47-3

1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2435738
CAS No.: 473265-47-3
M. Wt: 414.37
InChI Key: MAGWSDLHMNETCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H29Cl2N3O2 and its molecular weight is 414.37. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives in Clinical Application

  • Arylpiperazine derivatives have found clinical applications mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. The broad spectrum of activities makes these derivatives a focal point of research for potential therapeutic uses (Caccia, 2007).

Piperazine and Analogues Against Mycobacterium Tuberculosis

  • Piperazine, as a core structure, has been incorporated into several potent molecules against Mycobacterium tuberculosis (MTB). Notably, some molecules also show potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The design and structure-activity relationship (SAR) of these molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives as Therapeutic Agents

  • Piperazine derivatives have been patented for various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the versatility and broad potential of piperazine-based molecules (Rathi et al., 2016).

Anxiolytic-like Activity of Novel Piperazine Derivative

  • A novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity in vivo, without influencing locomotor activity or motor coordination. This suggests the potential of piperazine derivatives as lead structures for developing new anxiolytic drugs. The anxiolytic-like properties were found to be mediated by the opioid system, pointing to the intricate mechanisms through which these compounds exert their effects (Strub et al., 2016).

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.2ClH/c1-16-6-7-19(17(2)13-16)25-15-18(24)14-22-9-11-23(12-10-22)20-5-3-4-8-21-20;;/h3-8,13,18,24H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGWSDLHMNETCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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